Acetylacrylic Acid Methyl Ester

描述

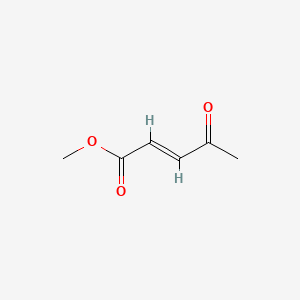

Acetylacrylic acid methyl ester (AAME), also known as methyl trans-4-oxo-2-pentenoate, is an α,β-unsaturated ester with a ketone group. Its molecular formula is C₆H₈O₃, and molecular weight is 128.13 g/mol . It has a melting point of 59–61°C and is identified by CAS numbers 2833-24-1 (trans isomer) and 4188-88-9 (generic) . The compound is characterized by a conjugated system of a double bond and carbonyl group, enhancing its reactivity in Michael additions and polymerizations. Safety data indicate it is classified as an irritant (Xi hazard symbol) with risk codes 36/37/38 (irritating to eyes, skin, and respiratory system) .

Structure

3D Structure

属性

IUPAC Name |

methyl (E)-4-oxopent-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-5(7)3-4-6(8)9-2/h3-4H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVNZYODMKSEPS-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020437 | |

| Record name | (E)-3-Acetylacrylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2833-24-1 | |

| Record name | (E)-3-Acetylacrylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-4-oxopent-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Polymer Chemistry

Acetylacrylic Acid Methyl Ester is utilized in the synthesis of polymers, particularly in creating acrylic resins. These resins are known for their durability and resistance to environmental factors, making them suitable for coatings and adhesives.

- Case Study : Research has shown that polymers derived from this compound exhibit enhanced mechanical properties compared to those made from traditional acrylic monomers. This improvement is attributed to the introduction of the acetyl group, which enhances intermolecular interactions within the polymer matrix.

Biomedical Applications

The compound's structural features suggest potential applications in drug delivery systems and biomedical materials. Its ability to form hydrogels can be exploited for controlled release formulations.

- Case Study : A study demonstrated that hydrogels made from this compound could encapsulate therapeutic agents, providing sustained release over extended periods. This property is particularly beneficial for chronic disease management.

Coatings and Adhesives

Due to its excellent adhesion properties, this compound is employed in formulating high-performance coatings and adhesives.

- Data Table: Performance Comparison of Coatings

| Property | This compound Coating | Traditional Acrylic Coating |

|---|---|---|

| Adhesion Strength | High | Moderate |

| Weather Resistance | Excellent | Good |

| Flexibility | High | Moderate |

| UV Stability | Good | Poor |

Environmental Applications

The compound has been explored as a green solvent for various chemical processes, contributing to sustainable practices in organic synthesis.

- Case Study : In a series of experiments, this compound was used as a solvent for the extraction of bioactive compounds from plant materials, demonstrating effectiveness comparable to conventional solvents while reducing environmental impact.

Toxicological Considerations

While this compound shows promise in various applications, its safety profile must be carefully evaluated. Studies indicate that similar compounds can exhibit skin sensitization and irritation properties, necessitating thorough toxicological assessments before widespread use.

相似化合物的比较

Structural and Functional Analysis

Primarily used in emulsion polymers due to its high reactivity in radical polymerization . Lacks the ketone group, making it less reactive in nucleophilic additions compared to AAME .

Ethyl Acrylate (C₅H₈O₂) :

- Longer alkyl chain improves flexibility in polymers but reduces thermal stability. Less volatile than methyl acrylate, with applications in pressure-sensitive adhesives .

Methyl 2-Chloroacrylate (C₄H₅ClO₂) :

- Chlorine atom increases electrophilicity, enabling faster copolymerization with styrene or vinyl acetate. However, it poses higher toxicity risks .

3-Oxobutyric Acid Methyl Ester (C₅H₈O₃) :

- Contains a ketone but lacks the α,β-unsaturation, limiting conjugation effects. Used in enzymatic transamination studies as a stable substrate .

Other Esters: Hexadecanoic acid methyl ester (): Saturated ester with a long alkyl chain, used in lipid studies. Methyl α-cyanocinnamate (): Cyano group enhances UV stability, suitable for photoresist applications.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of acetylacrylic acid methyl ester?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Use IR to identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) and conformational isomers. Nonpolar solvents (e.g., CCl₄) minimize solvent interference, and temperature control ensures reproducibility .

- Gas Chromatography-Mass Spectrometry (GC/MS) : Employ polar capillary columns (e.g., DB-5ms UI, 60 m × 0.25 mm ID) for separation. Derivatize samples if low volatility is observed. Compare retention times and fragmentation patterns with standards .

Q. How should researchers prepare this compound derivatives for isotopic analysis?

- Methodological Answer :

- Derivatize via acid-catalyzed esterification to ensure complete conversion. For δ¹³C or δ²H analysis, use isotope-ratio mass spectrometry (IRMS) with DB-FATWAX UI columns (30 m × 0.25 mm ID) optimized for ester resolution. Calibrate with certified reference materials (e.g., NBS-22) to ensure traceability .

Advanced Research Questions

Q. How can gas chromatography conditions be optimized for quantifying this compound in multicomponent mixtures?

- Methodological Answer :

- Column Selection : Use highly polar cyanosilicone columns (e.g., SP™-2560) for resolving geometric isomers.

- Temperature Programming : Start at 50°C (hold 2 min), ramp at 4°C/min to 240°C.

- Calibration : Prepare a 37-component FAME mix as internal standards; validate with ≥3 replicates to achieve <±0.5‰ measurement error .

Q. What experimental strategies mitigate tautomerism-related artifacts during synthesis or analysis?

- Methodological Answer :

- Spectroscopic Monitoring : Use ¹H NMR to detect enol-keto tautomers (e.g., shifts at δ 5.8–6.3 ppm for α,β-unsaturated esters).

- Reaction Control : Employ acid catalysts (e.g., H₂SO₄) at 60–80°C to favor the ester form over tautomers. Validate purity via GC with FID detection .

Q. How should researchers address measurement discrepancies in δ¹³C analysis of this compound?

- Methodological Answer :

- Quality Control : Analyze every fifth sample in duplicate. Use co-measured calibrated FAMEs mixtures to assess precision (target σ <0.5‰).

- Statistical Handling : Apply Grubbs’ test to identify outliers. Report uncertainty intervals based on IRMS replicates and reference material consistency .

Q. What parameters are critical for IR-based conformational analysis of this compound?

- Methodological Answer :

- Solvent and Temperature : Use nonpolar solvents (e.g., hexane) at 25°C to stabilize conformers.

- Computational Validation : Compare experimental IR peaks (e.g., 1250–1100 cm⁻¹ for C-O-C stretches) with DFT-calculated spectra. Assign conformers (e.g., cis vs. trans) via peak splitting patterns .

Data Contradiction and Reproducibility

Q. How to resolve conflicting results between GC and isotopic analyses for this compound?

- Methodological Answer :

- Source Identification : Check for co-eluting peaks in GC (e.g., using SP™-2560 columns for higher resolution).

- Isotopic Cross-Validation : Re-analyze samples via EA-IRMS (elemental analyzer) to confirm δ¹³C values. Adjust derivatization protocols if side reactions are suspected .

Q. What statistical frameworks ensure reproducibility in kinetic studies of this compound reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。